![molecular formula C19H19N7O3 B2874950 ethyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)benzoate CAS No. 2034230-72-1](/img/structure/B2874950.png)
ethyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)benzoate
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Overview
Description
Ethyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)benzoate is a useful research compound. Its molecular formula is C19H19N7O3 and its molecular weight is 393.407. The purity is usually 95%.
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Scientific Research Applications
Anticancer Agents
1,2,4-triazole derivatives, including the compound , have shown promising results as anticancer agents . For example, certain derivatives have demonstrated cytotoxic activity against human cancer cell lines such as MCF-7, Hela, and A549 . These compounds have shown selectivity against normal and cancerous cell lines, making them potential candidates for cancer treatment .
Drug Discovery
1,2,4-triazole derivatives are important active pharmaceutical scaffolds . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This makes them valuable in the field of drug discovery .
Organic Synthesis
1,2,4-triazole derivatives have found broad applications in organic synthesis . Their high chemical stability and strong dipole moment make them useful in various synthetic processes .
Polymer Chemistry
1,2,4-triazole derivatives are used in polymer chemistry . Their ability to form hydrogen bonds can improve the properties of polymers .
Supramolecular Chemistry
In supramolecular chemistry, 1,2,4-triazole derivatives are used due to their ability to form hydrogen bonds . This can lead to the creation of complex structures .
Bioconjugation
1,2,4-triazole derivatives are used in bioconjugation . This involves attaching a molecule to a biological system, which can be useful in various fields such as drug delivery .
Chemical Biology
In chemical biology, 1,2,4-triazole derivatives are used for their ability to interact with biological systems . This can be useful in studying biological processes .
Fluorescent Imaging
1,2,4-triazole derivatives are used in fluorescent imaging . They can be used to create fluorescent probes, which can help visualize biological processes .
Mechanism of Action
Target of Action
The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition can lead to a decrease in estrogen production. This makes aromatase inhibitors a valuable tool in the treatment of estrogen-dependent diseases, such as breast cancer .
Mode of Action
The compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . These interactions can inhibit the activity of the enzyme, leading to a decrease in estrogen production . The specific binding modes of these derivatives in the binding pocket of the aromatase enzyme are still under investigation .
Biochemical Pathways
The inhibition of the aromatase enzyme affects the biosynthesis of estrogens . This can lead to a decrease in the proliferation of estrogen-dependent cancer cells, thereby inhibiting the growth of certain types of tumors .
Result of Action
The compound has shown promising cytotoxic activity against certain cancer cell lines . For example, it has been reported to have a cytotoxic activity lower than 12 μM against the Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
properties
IUPAC Name |
ethyl 2-[[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O3/c1-2-29-19(28)14-5-3-4-6-15(14)24-18(27)13-8-25(9-13)16-7-17(22-11-21-16)26-12-20-10-23-26/h3-7,10-13H,2,8-9H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMZJPYGCOAGBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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